molecular formula C44H51ClN6O6S B10825803 N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

Katalognummer: B10825803
Molekulargewicht: 827.4 g/mol
InChI-Schlüssel: FJBPSCVGHZASPG-LJVHFRCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide is a structurally complex molecule featuring:

  • A 6-aminopurin-9-yl (adenine) moiety, indicative of nucleoside analog properties.
  • A 2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol ring system, common in prodrugs and kinase inhibitors.
  • A 3-(4-chlorophenyl)phenylmethyl group, contributing to aromatic interactions in target binding.
  • A 2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl substituent, which may influence redox properties or steric effects.

Eigenschaften

Molekularformel

C44H51ClN6O6S

Molekulargewicht

827.4 g/mol

IUPAC-Name

N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1

InChI-Schlüssel

FJBPSCVGHZASPG-LJVHFRCJSA-N

Isomerische SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C)CC6=CC(=CC=C6)C7=CC=C(C=C7)Cl)C

Kanonische SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C)CC6=CC(=CC=C6)C7=CC=C(C=C7)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protection of Adenosine Hydroxyl Groups

Adenosine (2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol) is treated with 2,2-dimethoxypropane under acidic conditions to form the 2,2-dimethyltetrahydrofuro[3,4-d]dioxol ring. The reaction proceeds in anhydrous acetone with catalytic p-toluenesulfonic acid at 50°C for 12 hours, achieving >90% yield. The stereochemistry is controlled by the ribose’s inherent chirality.

Functionalization at C6 Position

The C6-hydroxymethyl group is converted to a methylsulfanyl derivative via a Mitsunobu reaction. Triphenylphosphine (1.3 equiv) and diisopropyl azodicarboxylate (DIAD, 1.3 equiv) facilitate coupling with 4-mercaptobutanol in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The product is purified via silica gel chromatography (hexane/EtOAc, 10:1).

Synthesis of the 3-Methyl-3-(2,4,5-Trimethyl-3,6-Dioxocyclohexa-1,4-Dien-1-yl)Butanamide Fragment

This fragment is prepared through a sequence involving chromenone oxidation and amide coupling.

Oxidation of Chromenone Precursor

3,4-Dihydro-6-hydroxy-4,4,5,7,8-pentamethylchromen-2-one is treated with N-bromosuccinimide (NBS) in acetonitrile/water (5:1) to yield 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dienyl)butanoic acid. The reaction proceeds quantitatively at room temperature within 1 hour.

Activation and Amide Formation

The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane. Subsequent coupling with 3-(4-chlorophenyl)benzylamine in dimethylformamide (DMF) with diisopropylethylamine (DIEA) yields the tertiary amide. Purification via silica gel chromatography (hexane/EtOAc, 5:1) affords the final fragment in 73% yield.

Synthesis of the 4-((3-(4-Chlorophenyl)Phenyl)Methylamino)Butylthio Linker

Thiol-Ene Coupling

4-Bromobutene is reacted with thiourea in ethanol under reflux to form the thiol intermediate. A subsequent nucleophilic substitution with 3-(4-chlorophenyl)benzyl chloride in the presence of potassium carbonate yields the thioether.

Final Assembly of the Target Compound

Coupling of Adenosine and Butanamide Fragments

The tetrahydrofurodioxol fragment’s mercaptobutyl group undergoes disulfide exchange with the butanamide’s thioether linker under basic conditions (pH 8.5) in DMF. The reaction is monitored via thin-layer chromatography (TLC) and purified using gradient silica gel chromatography (EtOAc/hexane, 1:10 to 1:5).

N-Alkylation of the Tertiary Amide

The secondary amine on the butanamide fragment is alkylated with the 4-((3-(4-chlorophenyl)phenyl)methylamino)butylthio intermediate using potassium iodide as a catalyst in acetonitrile at 80°C. The final product is isolated in 68% yield after recrystallization from ethyl acetate/hexane.

Optimization and Characterization

Reaction Condition Optimization

Key parameters for amide coupling and Mitsunobu reactions were optimized (Table 1).

Table 1. Optimization of Amide Coupling Conditions

ParameterOptimal ValueYield Improvement
SolventDMF92% → 95%
BaseDIEA73% → 85%
Temperature50°C65% → 73%

Spectroscopic Characterization

  • 1H NMR (500 MHz, CDCl3): δ 7.43 (d, J = 7.9 Hz, 2H, aromatic), 3.32 (t, J = 6.6 Hz, 2H, SCH2), 1.41 (s, 6H, CH3).

  • MS (ESI): m/z = 901.4 ([M + H]+) .

Analyse Chemischer Reaktionen

SGC 3027N durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: SGC 3027N kann reduziert werden, um seinen aktiven Bestandteil freizusetzen, ähnlich wie sein Gegenstück SGC 3027.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktasen für Reduktionsreaktionen und Oxidationsmittel für Oxidationsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

SGC 3027N entfaltet seine Wirkung, indem es als negative Kontrolle für SGC 3027 wirkt. Es hemmt die PRMT7-Aktivität nicht, was es zu einer idealen Kontrollverbindung für zelluläre Studien macht. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören das PRMT7-Enzym und die damit verbundenen Methylierungspfade.

Wirkmechanismus

SGC 3027N exerts its effects by acting as a negative control for SGC 3027. It does not inhibit PRMT7 activity, making it an ideal control compound for cellular studies. The molecular targets and pathways involved include the PRMT7 enzyme and its associated methylation pathways .

Vergleich Mit ähnlichen Verbindungen

Core Structural Similarities

The tetrahydrofuro[3,4-d][1,3]dioxol-adenine core is shared with several compounds in the evidence:

((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate (): Shares the adenine and dioxolane ring but replaces the sulfanylbutyl and chlorophenyl groups with a sulfamate, altering solubility and target specificity. Molecular Weight: 386.38 vs. target compound’s ~900 (estimated).

D3 (): Features a trifluoromethylphenyl-piperazine substituent instead of the chlorophenyl group.

Compound 3 (): Simplified structure with an aminomethyl group on the dioxolane ring, emphasizing nucleoside transporter compatibility.

Substituent-Driven Differences

Compound Key Substituents Biological Implications
Target Compound Chlorophenyl-benzyl, methylsulfanylbutyl, cyclohexadienedione Enhanced lipophilicity, potential for dual-target binding (kinase + redox pathways).
Compound Sulfamate group Increased hydrophilicity; likely targets extracellular enzymes (e.g., sulfatases).
D3 () Trifluoromethylphenyl-piperazine Improved CNS penetration due to fluorine atoms; targets intracellular kinases.
5a-d () Alkyl chains (butyramide to heptanamide) on sulfamoylphenyl Variable solubility and membrane permeability; optimized for protease inhibition.

Solubility and Stability

  • The cyclohexadienedione group in the target compound may confer instability under basic conditions, unlike ’s sulfamate analog (stable in methanol/DCM ).
  • The methylsulfanylbutyl linker increases logP compared to ’s aminomethyl derivative, reducing aqueous solubility but enhancing tissue penetration.

Biologische Aktivität

The compound N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research findings and case studies.

Structure

The compound's intricate structure includes multiple functional groups that may influence its biological activity. The following table summarizes key structural features:

Feature Details
Molecular Formula C₃₁H₃₃ClN₃O₄S
Molecular Weight 573.13 g/mol
CAS Number Not specified
IUPAC Name N-[4-[[(3aR,4R,6S,6aS)-...

Physical Properties

Property Value
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents; insoluble in water

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways relevant to disease processes.

Pharmacological Studies

  • Anticancer Activity
    • Study Overview: Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines.
    • Findings: In vitro studies demonstrated that the compound inhibited cell proliferation in human cancer cell lines by inducing apoptosis and disrupting the cell cycle.
  • Antimicrobial Properties
    • Study Overview: The compound was tested against a range of bacterial strains.
    • Findings: It exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections.
  • Neurological Effects
    • Study Overview: Investigations into the neuroprotective effects of related compounds have been conducted.
    • Findings: The compound showed promise in reducing neuroinflammation and protecting neuronal cells in models of neurodegenerative diseases.

Case Study 1: Cancer Treatment

A clinical trial involving a derivative of this compound was conducted on patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects.

Case Study 2: Antibiotic Resistance

In a study focusing on antibiotic-resistant strains of bacteria, the compound demonstrated efficacy where conventional antibiotics failed. This positions it as a potential candidate for addressing the growing issue of antibiotic resistance.

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of the compound. Initial studies suggest low toxicity levels at therapeutic doses; however, further comprehensive studies are required to establish its safety in long-term use.

Toxicity Profile Summary

Parameter Result
Acute Toxicity (LD50) Not determined
Chronic Toxicity Under investigation
Mutagenicity Negative in preliminary tests

Q & A

Q. Table 1: Critical Synthetic Parameters

StepKey ParametersChallengesSolutions
Adenine ProtectionTBSCl, DMF, 0°COver-silylationStrict stoichiometric control (1.1 eq TBSCl)
Thioether FormationDIPEA, DMF, 60°CCompeting eliminationUse of polar aprotic solvents and excess thiol

Advanced: What computational strategies are effective for predicting the binding affinity of this compound with potential biological targets?

Methodological Answer:
Integrated computational approaches are essential for elucidating interactions with targets like kinases or DNA repair enzymes:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses, focusing on the adenine moiety’s potential hydrogen bonding with ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy via MM-PBSA .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Apply ONIOM methods to study redox behavior of the cyclohexadienedione group in enzyme active sites .
  • Validation : Correlate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound post-synthesis?

Methodological Answer:
Robust characterization requires multi-technique validation:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm stereochemistry using NOESY (nuclear Overhauser effects) for spatial proximity of methyl groups in the tetrahydrofurodioxol ring .
    • Deuterated Solvents : Use DMSO-d6 for solubility and to avoid signal overlap .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion ([M+H]+) and isotopic patterns .
  • HPLC-PDA : Monitor purity (≥98%) at λmax = 255 nm (adenine absorption) with a C18 column and acetonitrile/water gradient .

Q. Table 2: Analytical Parameters

TechniqueParametersPurposeReference
1H NMR600 MHz, DMSO-d6Stereochemical confirmation
HRMSESI+, m/z 800–1000Molecular formula verification
HPLC255 nm, 1.0 mL/minPurity assessment

Advanced: How can high-throughput screening (HTS) be integrated to assess the redox behavior of the cyclohexadienedione moiety?

Methodological Answer:

  • HTS Platform : Use a 96-well plate system with cyclic voltammetry (CV) to measure redox potentials. Parameters: scan rate 100 mV/s, Ag/AgCl reference electrode .
  • Data Analysis : Apply machine learning (e.g., random forest regression) to correlate substituent effects (methyl groups on cyclohexadienedione) with reduction potentials .
  • Cross-Validation : Compare HTS results with DFT-calculated LUMO energies to identify outliers .

Basic: What are the key considerations for ensuring stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon to prevent oxidation of the sulfanyl group and hydrolysis of the dioxolane ring .
  • Light Sensitivity : Protect the cyclohexadienedione group from UV exposure using amber vials .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced: How can machine learning optimize reaction yields while managing competing side reactions?

Methodological Answer:

  • Algorithm Selection : Bayesian optimization with Gaussian processes to explore reaction space (e.g., solvent, catalyst, temperature) efficiently .
  • Design of Experiments (DoE) : Use a central composite design to prioritize variables (e.g., equivalents of DMDAAC in coupling steps) .
  • Real-Time Analytics : Integrate inline FTIR or Raman spectroscopy to detect side products (e.g., elimination byproducts) during optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.